methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride
Overview
Description
Methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride typically involves the esterification of the corresponding amino acid, followed by the formation of the hydrochloride salt. One common method involves the reaction of (2R,3R)-2-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
- Methyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride
- Methyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride
Uniqueness
Methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereoisomer can exhibit different reactivity and interaction profiles compared to its diastereomers and enantiomers .
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBEWGOPAFTTH-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8002-72-0 | |
Record name | Oils, onion | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oils, onion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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